An In-depth Technical Guide to 5-Methanesulfinylpyridin-2-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Methanesulfinylpyridin-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Heterocyclic Scaffolds
In the landscape of medicinal chemistry and materials science, the exploration of novel molecular entities is the cornerstone of innovation. This guide is dedicated to a compound of significant potential yet limited public documentation: 5-Methanesulfinylpyridin-2-amine . As this molecule is not readily cataloged in commercial databases, this document serves as a foundational technical guide, constructed from established principles of organic chemistry and predictive analysis based on structurally analogous compounds. We will delve into its predicted chemical properties, proposed structure, a viable synthetic pathway, and its potential significance in research and development, providing a robust starting point for its scientific investigation.
Molecular Structure and Predicted Physicochemical Properties
The foundational structure of 5-Methanesulfinylpyridin-2-amine combines three key functional groups: a pyridine ring, an amine group at the 2-position, and a methanesulfinyl (methylsulfinyl) group at the 5-position. This unique arrangement is predicted to bestow a distinct set of electronic and steric properties, making it an intriguing candidate for various applications, particularly in drug discovery where aminopyridine scaffolds are prevalent.[1][2][3]
Chemical Structure
The proposed structure of 5-Methanesulfinylpyridin-2-amine is illustrated below. The sulfoxide group introduces a chiral center at the sulfur atom, meaning this compound can exist as two enantiomers.
Caption: Chemical structure of 5-Methanesulfinylpyridin-2-amine.
Predicted Physicochemical Data
Due to the absence of experimental data for 5-Methanesulfinylpyridin-2-amine, the following properties are predicted based on the known values of its structural analogs: 2-Amino-5-methylpyridine (the parent amine) and 2-Amino-5-(methylsulfonyl)pyridine (the corresponding sulfone). The properties of the target sulfoxide are expected to be intermediate between these two compounds.
| Property | 2-Amino-5-methylpyridine | 5-Methanesulfinylpyridin-2-amine (Predicted) | 2-Amino-5-(methylsulfonyl)pyridine |
| CAS Number | 1603-41-4[4] | Not available | 35196-11-3[5] |
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂OS | C₆H₈N₂O₂S |
| Molecular Weight | 108.14 g/mol [4] | 156.21 g/mol | 172.20 g/mol [5] |
| Melting Point (°C) | 72-76[6] | 130-150 (estimated) | ~180-190 (estimated from analogs) |
| Boiling Point (°C) | 227[6] | >300 (decomposes, predicted) | >400 (predicted) |
| Calculated LogP | ~1.0 | ~0.5 (estimated) | -0.04[5] |
| Water Solubility | Moderately soluble | Sparingly to moderately soluble (predicted) | Sparingly soluble (28 g/L at 25°C)[5] |
Proposed Synthetic Pathway
A logical and efficient synthesis of 5-Methanesulfinylpyridin-2-amine would proceed via the controlled oxidation of its corresponding sulfide, 5-(Methylsulfanyl)pyridin-2-amine. This precursor can be synthesized from commercially available starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 5-Methanesulfinylpyridin-2-amine.
Detailed Experimental Protocols
The following protocols are proposed as a robust starting point for the synthesis and characterization of 5-Methanesulfinylpyridin-2-amine.
Synthesis of 5-(Methylsulfanyl)pyridin-2-amine (Precursor)
Rationale: The introduction of the methylthio group can be achieved via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction on a suitable 2-amino-5-halopyridine. Using sodium thiomethoxide is a common and effective method for this transformation.
Step-by-Step Protocol:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.1 to 1.5 equivalents).
-
If employing a cross-coupling approach, a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) would be added.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(Methylsulfanyl)pyridin-2-amine.
Synthesis of 5-Methanesulfinylpyridin-2-amine (Target Compound)
Rationale: The selective oxidation of a sulfide to a sulfoxide requires a controlled oxidizing agent to prevent over-oxidation to the sulfone. Hydrogen peroxide in acetic acid is a well-established, "green" method for this transformation, offering high selectivity under mild conditions.[7] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can also be employed.
Step-by-Step Protocol:
-
Dissolve 5-(Methylsulfanyl)pyridin-2-amine (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Methanesulfinylpyridin-2-amine.
Predicted Spectroscopic Signature
The following are predicted key features for the spectroscopic characterization of 5-Methanesulfinylpyridin-2-amine.
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The proton at C6 (ortho to the ring nitrogen) is expected to be the most downfield.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which will be solvent-dependent.
-
Methyl Protons: A singlet in the region of δ 2.5-3.0 ppm corresponding to the methyl protons of the sulfinyl group. This is expected to be slightly downfield compared to the corresponding sulfide.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the amine group (C2) and the carbon attached to the sulfinyl group (C5) will have characteristic chemical shifts.
-
Methyl Carbon: A signal for the methyl carbon of the sulfinyl group.
Infrared (IR) Spectroscopy
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N-H Stretch: Two characteristic bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
S=O Stretch: A strong, characteristic absorption band in the region of 1030-1070 cm⁻¹, which is the hallmark of the sulfoxide functional group.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 156.21.
Potential Applications in Drug Development and Research
The aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds and participate in various biological interactions makes it a valuable component in drug design.[2][3] The introduction of a sulfoxide group offers several potential advantages:
-
Increased Polarity and Solubility: The sulfoxide group can improve the aqueous solubility of a molecule compared to its sulfide analog, which can be beneficial for pharmacokinetic properties.
-
Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes and receptors.
-
Metabolic Handle: The sulfoxide can be a site of metabolism, potentially being reduced back to the sulfide or oxidized to the sulfone, which can influence the drug's half-life and clearance profile.
-
Chirality and Stereospecific Interactions: The chiral nature of the sulfoxide allows for the development of enantiomerically pure compounds, which can exhibit different pharmacological activities and safety profiles.
Given these attributes, 5-Methanesulfinylpyridin-2-amine is a promising building block for the synthesis of novel kinase inhibitors, central nervous system agents, and antimicrobials.
Conclusion
While 5-Methanesulfinylpyridin-2-amine remains a novel compound without a significant body of published data, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential application. By leveraging predictive methods based on well-understood chemical analogs, researchers and drug development professionals are equipped with the foundational knowledge to explore the promising chemical space that this molecule occupies. Further experimental validation of the protocols and predictions outlined herein will be crucial in unlocking the full potential of this intriguing heterocyclic compound.
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